molecular formula C15H28N2O2 B2741276 (R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate CAS No. 762285-78-9

(R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate

Cat. No.: B2741276
CAS No.: 762285-78-9
M. Wt: 268.401
InChI Key: OWXMMRQDSKAHST-GFCCVEGCSA-N
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Description

®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl group, and a pyrrolidine ring. The presence of these groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl-substituted pyrrolidine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of ®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from the reactions of ®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate include:

  • tert-Butyl 1-cyclohexylpyrrolidine-3-carboxylate
  • tert-Butyl 1-cyclohexylpyrrolidine-3-carboxamide
  • tert-Butyl 1-cyclohexylpyrrolidine-3-carboxylate

Uniqueness

®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged to achieve desired outcomes.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-cyclohexylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-9-10-17(11-12)13-7-5-4-6-8-13/h12-13H,4-11H2,1-3H3,(H,16,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXMMRQDSKAHST-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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